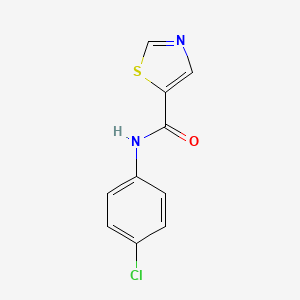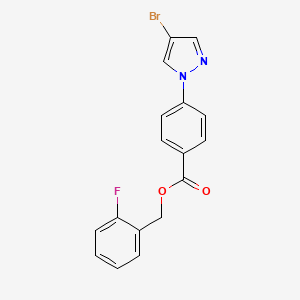![molecular formula C20H15N5OS B4321021 N-[4-(CYANOMETHYL)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B4321021.png)
N-[4-(CYANOMETHYL)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE
Übersicht
Beschreibung
N-[4-(CYANOMETHYL)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a cyanomethyl group attached to a phenyl ring, which is further connected to a thiazolyl-benzodiazolyl moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CYANOMETHYL)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring without solvent at elevated temperatures, and fusion techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate catalysts and reaction conditions is crucial to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(CYANOMETHYL)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(CYANOMETHYL)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[4-(CYANOMETHYL)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and is studied for its antimicrobial and anticancer properties.
N-[4-(Cyanomethyl)phenyl]-2-(4-nitrophenoxy)acetamide:
Uniqueness
N-[4-(CYANOMETHYL)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in drug development make it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5OS/c21-10-9-14-5-7-15(8-6-14)23-19(26)12-25-17-4-2-1-3-16(17)24-20(25)18-11-22-13-27-18/h1-8,11,13H,9,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFGDNERWPTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)CC#N)C4=CN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-diethoxyphenyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B4320944.png)

![N-(3-METHOXYPHENYL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE](/img/structure/B4320967.png)
![2-{2-[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HYDRAZINO}-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-10-ONE](/img/structure/B4320970.png)
![2-({3-[tris(diethylamino)phosphoranylidene]triaz-1-en-1-yl}carbonyl)phenol](/img/structure/B4320972.png)
![METHYL 1-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4320984.png)
![METHYL 1-[2-(4-ETHYLANILINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4320992.png)

![N-(4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE](/img/structure/B4321014.png)
![N-[(4-FLUOROPHENYL)METHYL]-2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE](/img/structure/B4321026.png)
![N-(4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE](/img/structure/B4321039.png)
![N-(4-fluorobenzyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B4321040.png)
![2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B4321043.png)
![ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE](/img/structure/B4321044.png)
